N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]ethanediamide
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Overview
Description
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]ethanediamide is a complex organic compound that features a combination of benzo[b]thiophene and benzo[d][1,3]dioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[b]thiophene moiety: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions.
Formation of the benzo[d][1,3]dioxole moiety: This can be synthesized through cyclization reactions involving catechol derivatives.
Coupling reactions: The final step involves coupling the synthesized intermediates using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[b]thiophene moiety.
Reduction: Reduction reactions could target the oxalamide linkage.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Synthetic intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological assays: Used in assays to study enzyme interactions or receptor binding.
Medicine
Pharmacological studies:
Industry
Material science: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(benzo[b]thiophen-3-yl)-2-(methylamino)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide
- N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(benzo[d][1,3]dioxol-4-ylmethyl)oxalamide
Uniqueness
The unique combination of benzo[b]thiophene and benzo[d][1,3]dioxole moieties, along with the specific substitution pattern, may confer distinct pharmacological properties, such as higher binding affinity or selectivity for certain biological targets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-25(2)17(16-12-30-20-6-4-3-5-15(16)20)11-24-22(27)21(26)23-10-14-7-8-18-19(9-14)29-13-28-18/h3-9,12,17H,10-11,13H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYBZFJYBWBCSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)C3=CSC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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